molecular formula C19H24N2O3 B255275 6-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-hexanoic acid cyclopentylamide

6-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-hexanoic acid cyclopentylamide

Numéro de catalogue B255275
Poids moléculaire: 328.4 g/mol
Clé InChI: MJWLPAVCJNZQGR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-hexanoic acid cyclopentylamide, commonly known as CPI-613, is a novel anticancer drug that has shown promising results in clinical trials. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, a key metabolic pathway that is altered in many cancer cells. CPI-613 has been shown to induce selective apoptosis in cancer cells while sparing normal cells, making it a promising therapeutic agent for the treatment of various types of cancer.

Mécanisme D'action

CPI-613 targets the 6-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-hexanoic acid cyclopentylamide cycle enzymes, specifically the alpha-ketoglutarate dehydrogenase (α-KGDH) and pyruvate dehydrogenase (PDH) complexes. These enzymes play a critical role in the energy metabolism of cancer cells, and their inhibition by CPI-613 leads to a disruption in the this compound cycle and a decrease in ATP production. This, in turn, leads to an increase in oxidative stress and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CPI-613 has been shown to induce selective apoptosis in cancer cells while sparing normal cells. It has also been shown to inhibit tumor growth and induce tumor regression in various animal models. CPI-613 has been tested in clinical trials for the treatment of various types of cancer, including pancreatic cancer, acute myeloid leukemia, and lymphoma, and has shown promising results.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of CPI-613 is its selective toxicity towards cancer cells, which makes it a promising therapeutic agent for the treatment of various types of cancer. However, one of the limitations of CPI-613 is its relatively low solubility in water, which can make it difficult to administer in clinical settings.

Orientations Futures

There are several future directions for the research and development of CPI-613. One potential direction is the combination of CPI-613 with other anticancer agents to improve its efficacy and reduce the risk of drug resistance. Another potential direction is the development of more soluble forms of CPI-613 that can be administered more easily in clinical settings. Additionally, further studies are needed to elucidate the precise mechanism of action of CPI-613 and to identify biomarkers that can predict its efficacy in different types of cancer.

Méthodes De Synthèse

CPI-613 is synthesized through a multi-step process that involves the condensation of two key intermediates, namely, 2,5-dioxo-pyrrolidin-1-yl-acetic acid and 2-amino-hexanoic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Applications De Recherche Scientifique

CPI-613 has been extensively studied in preclinical and clinical settings for its anticancer properties. It has been shown to inhibit the 6-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-hexanoic acid cyclopentylamide cycle enzymes, leading to a decrease in ATP production and an increase in oxidative stress in cancer cells. This, in turn, leads to the induction of apoptosis in cancer cells. CPI-613 has been tested in various cancer cell lines and animal models, and has shown efficacy in inhibiting tumor growth and inducing tumor regression.

Propriétés

Formule moléculaire

C19H24N2O3

Poids moléculaire

328.4 g/mol

Nom IUPAC

N-cyclopentyl-6-(1,3-dioxoisoindol-2-yl)hexanamide

InChI

InChI=1S/C19H24N2O3/c22-17(20-14-8-3-4-9-14)12-2-1-7-13-21-18(23)15-10-5-6-11-16(15)19(21)24/h5-6,10-11,14H,1-4,7-9,12-13H2,(H,20,22)

Clé InChI

MJWLPAVCJNZQGR-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

SMILES canonique

C1CCC(C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.